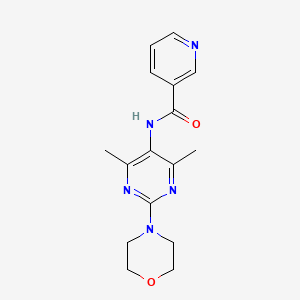

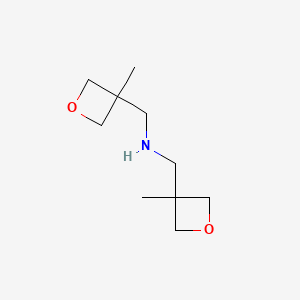

(4-((1H-吡唑-1-基)甲基)哌啶-1-基)(5-(4-乙氧基-3-甲基苯基)异恶唑-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

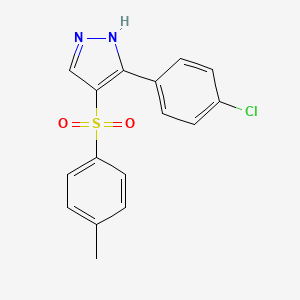

The description of a compound typically includes its molecular formula, structure, and the types of atoms it contains. The compound you mentioned contains several functional groups, including a pyrazole ring, a piperidine ring, and an isoxazole ring.

Synthesis Analysis

Synthesis analysis involves studying how the compound is made. This can include the types of reactions used, the starting materials, the reaction conditions, and the overall yield of the process.Molecular Structure Analysis

Molecular structure analysis involves studying the arrangement of atoms in the compound. This can be done using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

Chemical reactions analysis involves studying how the compound reacts with other substances. This can include studying its reactivity, the types of reactions it undergoes, and the products of these reactions.Physical And Chemical Properties Analysis

Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, and stability.科学研究应用

- Scientific Field: Oncology

- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .

- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .

- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .

- Scientific Field: Oncology

- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .

- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .

- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .

- Scientific Field: Oncology

- Summary of Application : Pralsetinib (BLU-667) is a highly efficient, selective RET (c-RET) inhibitor . It has effective inhibitory effects on some common RET (c-RET) oncogenic mutations .

- Methods of Application/Experimental Procedures : The compound is typically administered orally. It is used in preclinical and clinical trials to evaluate its efficacy in inhibiting RET-driven cancers .

- Results/Outcomes : In vitro, BLU-667 can specifically inhibit RET signaling and is more effective at inhibiting the proliferation of RET-mutated cell lines compared to other multi-kinase inhibitors . In vivo, BLU-667 can effectively inhibit xenograft tumors driven by various RET mutations and fusions in NSCLC and thyroid cancer, without inhibiting VEGFR2 .

安全和危害

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include its toxicity, flammability, and environmental impact.

未来方向

Future directions could involve further studies to better understand the compound’s properties, potential applications (such as in medicine or industry), and ways to improve its synthesis.

Please note that without specific information on the compound, these are general descriptions of what each type of analysis could involve. For detailed information, specific studies on the compound would need to be consulted.

属性

IUPAC Name |

[5-(4-ethoxy-3-methylphenyl)-1,2-oxazol-3-yl]-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-3-28-20-6-5-18(13-16(20)2)21-14-19(24-29-21)22(27)25-11-7-17(8-12-25)15-26-10-4-9-23-26/h4-6,9-10,13-14,17H,3,7-8,11-12,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWNSBUQSQDFIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(CC3)CN4C=CC=N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-(4-ethoxy-3-methylphenyl)isoxazol-3-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Aminoethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/no-structure.png)

![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)

![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)

![3-(2-methoxyethyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2365396.png)

![4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2365399.png)